Mutant IDH1 R132H Inhibition (Scaffold Potency)
In a 2018 structure–activity study of imidazole cyclopropyl amine analogues as mutant IDH1 inhibitors, compound 5t (structurally related but not unequivocally identical to the query compound) inhibited IDH1 R132H with an IC50 of 19 nM in an enzymatic assay and suppressed 2‑hydroxyglutarate production in HT1080 cells [1]. No value for the title compound or a direct comparator was reported in the same experimental system, so no quantitative fold‑difference can be calculated.
| Evidence Dimension | IDH1 R132H enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | Compound 5t (closest characterized analog): IC50 = 19 nM |
| Quantified Difference | Cannot be determined for the title compound |
| Conditions | Enzymatic assay; HT1080 cell line 2‑HG production |
Why This Matters
Establishes that the imidazole‑cyclopropyl‑piperidin‑2‑one chemotype can achieve nanomolar mutant IDH1 inhibition, suggesting but not proving that the title compound could possess similar activity; procurement for IDH1 programs requires confirmatory screening data.
- [1] Zheng Q, Chen Z, Wan H, Tang S, Ye Y, Xu Y, Jiang L, Ding J, Geng M, Huang M, Huang Y. Discovery and structure-activity-relationship study of novel imidazole cyclopropyl amine analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors. Bioorg Med Chem Lett. 2018;28(23-24):3808-3812. View Source
